![molecular formula C17H24O3 B12626634 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one CAS No. 918139-06-7](/img/structure/B12626634.png)
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a non-enone structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one typically involves multi-step organic reactions. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce the acetone group . This intermediate product is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Finally, the tosylate ester undergoes a ketone formation reaction with ethylene glycol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Scientific Research Applications
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methyl-1-phenyl-5-piperidin-1-ylpent-1-en-3-one
- 4-Hydroxy-4-methylpent-1-en-3-one
- 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
Uniqueness
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
918139-06-7 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[hydroxy-(4-methoxyphenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C17H24O3/c1-4-6-7-8-15(16(18)5-2)17(19)13-9-11-14(20-3)12-10-13/h8-12,17,19H,4-7H2,1-3H3 |
InChI Key |
UISMJTLHVJRCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C1=CC=C(C=C1)OC)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
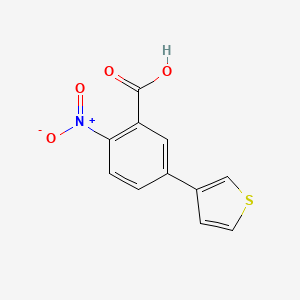
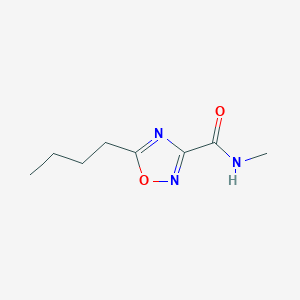
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
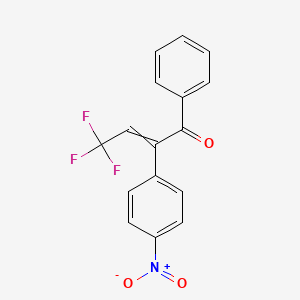
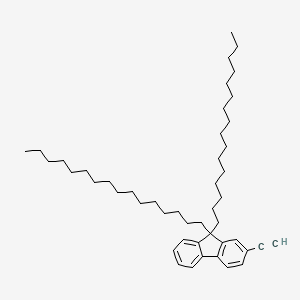
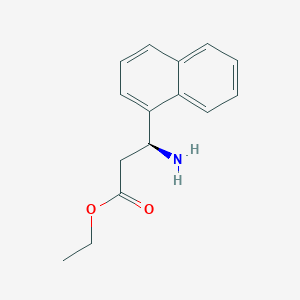
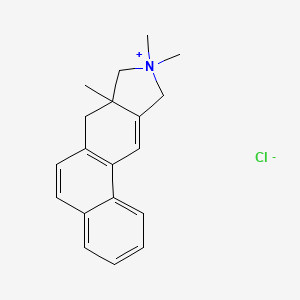
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
